![molecular formula C8H7F3N2O2 B1409577 Methyl 2-amino-3-(trifluoromethyl)isonicotinate CAS No. 1227561-96-7](/img/structure/B1409577.png)
Methyl 2-amino-3-(trifluoromethyl)isonicotinate
Overview
Description
“Methyl 2-amino-3-(trifluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H7F3N2O2 . It has gained attention in scientific research.
Molecular Structure Analysis
“Methyl 2-amino-3-(trifluoromethyl)isonicotinate” has a molecular weight of 220.15 g/mol. The structure consists of a pyridine ring attached to a methyl carboxylate .Scientific Research Applications
Thrips Pest Management
Methyl isonicotinate has emerged as a prominent non-pheromone semiochemical in thrips pest management. Its effectiveness in attracting and trapping multiple thrips species, including major virus vectors, makes it an invaluable tool in agricultural settings. Field and laboratory studies support its use in various management strategies like mass trapping, lure and kill, and synergy with insecticides. It's mainly used in conjunction with colored sticky traps for enhanced monitoring in greenhouses, pointing towards its potential for broader pest control applications (Teulon et al., 2017).
Azirine-Based Synthesis of Aminopyrroles
An azirine strategy has been developed for the synthesis of trifluoromethyl-substituted aminopyrroles. Utilizing 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block, this method enables the generation of 3-aryl-2-(methoxycarbonyl)-4-(pyridin-1-ium-1-yl)-5-(trifluoromethyl)pyrrol-1-ides. These compounds can be further transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the method's adaptability and potential for medicinal chemistry applications (Khlebnikov et al., 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-13-6(12)5(4)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLNACVOKVEUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(trifluoromethyl)isonicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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